molecular formula C9H12F3N3O4 B2530501 3-Piperidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid CAS No. 2416237-34-6

3-Piperidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid

Cat. No.: B2530501
CAS No.: 2416237-34-6
M. Wt: 283.207
InChI Key: MSTMCTGXDOPWCO-UHFFFAOYSA-N
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Description

The compound comprises two components:

  • 2,2,2-Trifluoroacetic acid (TFA): A strong organic acid (pKa ~0.23) frequently used in synthesis as a catalyst, solvent, or counterion due to its volatility and ability to stabilize intermediates via protonation .

Properties

IUPAC Name

3-piperidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.C2HF3O2/c11-7-9-6(10-12-7)5-2-1-3-8-4-5;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10,11);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYIJPMZAXNSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NOC(=O)N2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidin-3-yl-4H-1,2,4-oxadiazol-5-one typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. This is followed by cyclocondensation in the presence of a base such as TBAF/THF at room temperature . Another method involves the nitration, oxidation, and oxidation coupling reactions of precursor compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-3-yl-4H-1,2,4-oxadiazol-5-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a piperidine ring and an oxadiazole moiety. Its molecular formula is C11H12F3N3OC_{11}H_{12}F_3N_3O with a molecular weight of approximately 283.20 g/mol . The presence of the trifluoroacetic acid moiety enhances its solubility and bioactivity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of compounds containing the oxadiazole structure. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results against various bacterial strains. A study evaluating a series of oxadiazole derivatives reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, employing the disc diffusion method for assessment .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
Compound AS. aureus15
Compound BE. coli18
Compound CSalmonella typhi12

Anticancer Properties

The potential anticancer activity of oxadiazole derivatives has been a focal point in recent research. In silico studies have indicated that these compounds can effectively interact with cancer-related proteins, suggesting their utility as anticancer agents. For example, a study highlighted that certain oxadiazole derivatives exhibited cytotoxic effects on cancer cell lines through mechanisms involving apoptosis .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound DMCF-7 (Breast Cancer)10
Compound EHeLa (Cervical Cancer)8
Compound FA549 (Lung Cancer)12

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets. The computational models suggest that the trifluoroacetic acid group significantly enhances binding interactions with target proteins involved in disease pathways .

Table 3: Binding Affinity Scores from Molecular Docking

Compound NameTarget ProteinBinding Energy (kcal/mol)
Compound GProtein Kinase A-9.5
Compound HEpidermal Growth Factor Receptor (EGFR)-8.7

Case Study 1: Antibacterial Screening

In a comprehensive study conducted by Prabhakar et al., a series of new oxadiazole derivatives were synthesized and tested for their antibacterial activity against common pathogens. The results indicated that several derivatives had significant activity against Gram-positive and Gram-negative bacteria, demonstrating their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various oxadiazole derivatives through both in vitro and in vivo models. The findings revealed that certain compounds not only inhibited cancer cell proliferation but also induced apoptosis, highlighting their potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 3-Piperidin-3-yl-4H-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets. The oxadiazole ring can chelate metal ions, which may play a role in its biological activity . The piperidine ring can interact with various receptors in the body, potentially leading to pharmacological effects.

Comparison with Similar Compounds

Structural Analogs

Compound Name Core Structure Substituents Counterion/Co-Component Key Applications Reference
3-Piperidin-3-yl-4H-1,2,4-oxadiazol-5-one; TFA Oxadiazole + piperidine None (parent structure) TFA Kinase inhibition, drug intermediates
4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine Oxadiazole + piperidine 3-(Trifluoromethyl)phenyl None Unknown (structural analog)
4-Chloro-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one; TFA Benzodiazol-2-one + piperidine 4-Chloro TFA Inhibitors of 8-oxo-guanine DNA glycosylase
GSK256066; TFA Pyrimidine + imidazole Trifluoromethoxy-phenyl TFA Phosphodiesterase inhibitor (drug candidate)

Key Observations :

  • Oxadiazole vs. Benzodiazole : Replacement of oxadiazole with benzodiazole (as in ) alters electron distribution and hydrogen-bonding capacity, impacting target selectivity.
  • Substituent Effects : The 3-(trifluoromethyl)phenyl group in enhances lipophilicity and metabolic stability compared to the unsubstituted parent compound.
  • Role of TFA : Acts as a counterion to improve solubility and crystallinity in drug formulations .

Comparison with Analogs :

  • Benzodiazol-2-one Piperidine () : Synthesized via Boc deprotection using TFA, yielding a free amine for subsequent coupling.
  • GSK256066 () : TFA is used in final salt formation to enhance bioavailability.

Physicochemical Properties

Property 3-Piperidin-3-yl-4H-1,2,4-oxadiazol-5-one; TFA TFA-Free Analog () Benzodiazol-2-one Piperidine; TFA ()
Solubility High in polar solvents (due to TFA) Moderate (lipophilic substituents) Moderate (TFA enhances aqueous solubility)
Acidity pH ~1–2 (driven by TFA) Neutral pH ~1–2
Stability Stable under anhydrous conditions Sensitive to hydrolysis (oxadiazole ring) Stable as TFA salt

TFA’s Role :

  • Reduces oxidation risk compared to sulfuric acid .
  • Enhances reaction efficiency in anhydrous conditions .

Biological Activity

The compound 3-Piperidin-3-yl-4H-1,2,4-oxadiazol-5-one; 2,2,2-trifluoroacetic acid is a derivative of the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

CxHyF3NzOa\text{C}_x\text{H}_y\text{F}_3\text{N}_z\text{O}_a

Where xx, yy, zz, and aa correspond to the number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule. The presence of the oxadiazole ring is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives of oxadiazole showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Compounds with piperidine moieties were particularly effective against Staphylococcus aureus and Escherichia coli .
  • The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been well-documented:

  • A patent describes various 1,2,4-oxadiazol-5-one derivatives that display selective cytotoxicity against cancer cell lines. The introduction of trifluoroacetic acid enhances the solubility and bioavailability of these compounds .
  • In vitro studies have shown that specific derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

Compounds from the oxadiazole family have also been investigated for their anti-inflammatory properties:

  • Research highlighted that certain oxadiazole derivatives could significantly reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .

Synthesis Methods

The synthesis of 3-Piperidin-3-yl-4H-1,2,4-oxadiazol-5-one; 2,2,2-trifluoroacetic acid typically involves:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Piperidine Substitution : The introduction of a piperidine group is often done via nucleophilic substitution or coupling reactions.
  • Trifluoroacetic Acid Addition : This step usually enhances the compound's solubility and pharmacokinetic properties.

Case Study 1: Antibacterial Activity Evaluation

A study conducted by Dhumal et al. (2016) evaluated the antibacterial efficacy of several oxadiazole derivatives against Mycobacterium bovis. The most active compounds demonstrated significant inhibition in both active and dormant states .

Case Study 2: Anticancer Screening

In a recent screening for anticancer agents, a series of oxadiazole derivatives were tested against various cancer cell lines. Compounds with a piperidine substituent exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .

Summary Table: Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Q & A

Q. What are the key synthetic pathways for preparing 3-Piperidin-3-yl-4H-1,2,4-oxadiazol-5-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with precursors like isonicotinic acid hydrazide. A common approach includes:

  • Step 1 : Cyclocondensation of hydrazide derivatives with carbon disulfide in basic media to form oxadiazole intermediates .
  • Step 2 : Functionalization of the oxadiazole core with piperidine derivatives under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents (e.g., DMF or DMSO).
  • Step 3 : Salt formation with trifluoroacetic acid (TFA) to enhance solubility and stability . Optimization focuses on solvent choice, temperature, and catalyst selection (e.g., triethylamine for acid scavenging) to maximize yield (>70%) and purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms regiochemistry of the oxadiazole and piperidine rings .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC-DAD : Used for purity assessment, especially to resolve impurities from the active pharmaceutical ingredient (API). A C18 column with acetonitrile/water gradients is recommended .

Q. How does the trifluoroacetate counterion influence the compound’s physicochemical properties?

The trifluoroacetate (TFA) salt improves aqueous solubility by introducing ionic character and stabilizes the compound via strong hydrogen bonding. This is critical for in vitro assays requiring dissolution in polar solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structural analogs of this compound?

Contradictions often arise from subtle structural differences (e.g., substituent positioning on the oxadiazole or piperidine rings). Methodological strategies include:

  • Comparative SAR Analysis : Tabulate activity data for analogs (e.g., pyrazole or thiazolidinone derivatives) to identify critical functional groups. For example, fluorinated aryl groups enhance lipophilicity and membrane permeability .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects of substituents on binding affinity .
  • Forced Degradation Studies : Stress conditions (e.g., acidic/basic hydrolysis) reveal stability-linked activity variations .

Q. What experimental design principles apply to forced degradation studies for stability profiling?

  • Stress Conditions : Expose the compound to 0.1 M HCl/NaOH (24–72 hrs), 30% H₂O₂ (oxidative), and UV light (photolytic) .
  • Analytical Workflow : Use HPLC-DAD to monitor degradation products. For example, piperidine ring oxidation or oxadiazole hydrolysis may generate new peaks .
  • Validation : Ensure method specificity via spiked impurity recovery tests (>90%) .

Q. How does the heterocyclic core (1,2,4-oxadiazole) impact pharmacological activity, and what are common synthetic pitfalls?

The 1,2,4-oxadiazole core contributes to metabolic stability and hydrogen-bonding interactions with targets. Synthetic challenges include:

  • Regioselectivity : Competing cyclization pathways may yield undesired isomers. Microwave-assisted synthesis reduces side reactions .
  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures is required to isolate the pure oxadiazole .

Methodological Recommendations

  • Synthetic Reproducibility : Document solvent drying (e.g., molecular sieves for DMF) to prevent hydrolysis .
  • Data Validation : Cross-validate NMR assignments with 2D-COSY and HSQC experiments .
  • Biological Assays : Pre-screen compounds for solubility in TFA-buffered solutions to avoid false negatives .

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